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Inflammatory
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Fumonisin B1 (FB1)

Fumonisin B2 (FB2)

Experimental
Model & Citation

Psoriasis
Pathophysiology

Pro-inflammatory
Cytokines

Immune Cell
Response

Primary Molecular

Mechanism

No significant
exacerbation of
symptoms [1].

Increased mRNA
expression of TNF-a, NF-
KB, COX-2, and iNOS in
intestinal tissue [2].

Increased goblet cells,
neutrophils, and
lymphocytes in the ileum

2].

Disruption of sphingolipid
metabolism by inhibiting
ceramide synthase,
leading to cytotoxicity and
oxidative stress [2] [3] [4].

Significantly exacerbated

symptoms: increased skin
thickness, itching,

transepidermal water loss,
immune cell infiltration [1].

Significantly enhanced

production of IL-17 and IL-22
in auricular lymph nodes [1].

Significantly increased the

number of helper T cells (CD3+

CD4+) [1].

Also inhibits ceramide
synthase, but the stronger

inflammatory effect in psoriasis

suggests involvement of

Mouse model of

imiquimod-

induced psoriasis
and [1].

Quiail intestine [2];
Mouse psoriasis
model [1].

Quail intestine [2];
Mouse psoriasis
model [1].

Various in vivo
and in vitro
studies [2] [1] [3].
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Inflammatory . . Experimental
Fumonisin B1 (FB1) Fumonisin B2 (FB2) o
Aspect Model & Citation

additional, not fully understood
pathways [1].

Overall Potent inducer of Can be a more potent Comparative

Inflammatory intestinal and systemic exacerbator of inflammation in studies in animal

Potential inflammation and specific disease models like models [2] [1].
oxidative stress [2]. psoriasis, potentially due to

higher bioavailability or distinct
interactions [1].

Detailed Experimental Data and Protocols

For researchers looking to replicate or contextualize these findings, here is a summary of the key

experimental methodologies from the cited studies.

Study on FB2-Exacerbated Psoriasis [1]

¢ Objective: To determine if oral exposure to FB1 or FB2 contributes to the development of psoriasis.
¢ Protocol:
o Animals: Female BALB/c mice.
o Psoriasis Induction: Topical application of 5% imiquimod cream on shaved back skin for 5
days.
o Toxin Exposure: Oral administration of FB1 or FB2 (0.1 mg/kg) for 10 days.
o Key Measurements:
= Clinical Symptoms: Back skin thickness, itching behavior (scratching frequency), and
transepidermal water loss (TEWL).
= Histopathology: Inflammatory cell infiltration in ear auricles.
= Immune Function: Flow cytometry analysis of immune cells (T cells, dendritic cells) in
auricular lymph nodes and cytokine (IL-17, IL-22) production.
e Conclusion: FB2, but not FB1, significantly worsened psoriatic symptoms by enhancing the Th17
immune response.

Study on FB1-Induced Intestinal Inflammation [2]
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e Objective: To investigate FB1-mediated intestinal toxicity and its molecular mechanisms in quails.
e Protocol:
o Animals: 120 quail chicks.
o Toxin Exposure: Fed a diet containing 30 mg/kg FB1 for up to 42 days.
o Key Measurements:
= Histopathology: lleum villus length, crypt depth, and counts of goblet cells/immune cells.
= Oxidative Stress: MRNA expression of genes related to antioxidant response (Nrf2, HO-
1, NQO-1).
= Inflammation: mRNA expression of pro-inflammatory markers (TLR4, NF-kB, TNF-q,
COX-2,iNOS).
= Nuclear Receptors: mRNA expression of AHR, CAR, PXR, and cytochrome P450 (CYP)
isoforms.
e Conclusion: FB1 exposure induced intestinal inflammation by triggering oxidative stress and
modulating nuclear xenobiotic receptors.

Signaling Pathways in Fumonisin-Induced
Inflammation

The diagram below illustrates the key signaling pathways involved in the inflammatory response to

fumonisins, particularly FB1, as identified in the quail intestinal study [2].
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The diagram shows that FB1 induces inflammation through interconnected pathways of oxidative stress,
direct inflammatory signaling, and modulation of nuclear receptors [2]. The TLR4/NF-kB pathway appears

to be a central driver of the pro-inflammatory cytokine production.

Interpretation and Research Implications
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¢ Model-Dependent Effects: The finding that FB2 exacerbates psoriasis while FB1 does not highlights
that their inflammatory potency is not absolute but can vary dramatically depending on the biological
context, tissue type, and pre-existing conditions [1].

¢ Mechanistic Insights: The stronger effect of FB2 in the psoriasis model may be due to factors
beyond ceramide synthase inhibition, such as differences in bioavailability, metabolism, or
specific interactions with immune cells in the skin [1]. Further research is needed to clarify this.

o Toxicity Profile: While FB2 showed a stronger effect in the psoriasis model, FB1 remains the most
prevalent and deeply studied fumonisin, with well-documented toxicity in organs like the liver, kidney,
and intestine across multiple species [2] [3] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.mdpi.com/1422-0067/25/14/7852
https://www.mdpi.com/1422-0067/25/14/7852
https://pmc.ncbi.nlm.nih.gov/articles/PMC12116071/
https://en.wikipedia.org/wiki/Fumonisin_B1
https://www.sciencedirect.com/topics/neuroscience/fumonisin-b2
https://www.smolecule.com/products/s528547?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-0067/25/14/7852
https://pmc.ncbi.nlm.nih.gov/articles/PMC12116071/
https://en.wikipedia.org/wiki/Fumonisin_B1
https://www.sciencedirect.com/topics/neuroscience/fumonisin-b2
https://www.smolecule.com/products/b528547#comparative-inflammatory-response-to-fumonisin-b1-and-b2
https://www.smolecule.com/products/b528547#comparative-inflammatory-response-to-fumonisin-b1-and-b2
https://www.smolecule.com/products/b528547#comparative-inflammatory-response-to-fumonisin-b1-and-b2
https://www.smolecule.com/products/b528547#comparative-inflammatory-response-to-fumonisin-b1-and-b2
https://www.smolecule.com/products/s528547?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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